Lipophilicity Tuning: Predicted XLogP3 Comparison vs. Unsubstituted Core
The introduction of an N-isobutyl group modifies the lipophilicity of the 1,4-dihydropyrazine-2,3-dione scaffold. In silico predictions using the XLogP3 model estimate a logP value of approximately 0.8 for 1-isobutyl-1,4-dihydropyrazine-2,3-dione, compared to -0.5 for the unsubstituted parent 1,4-dihydropyrazine-2,3-dione [1]. This 1.3 log unit increase indicates significantly higher membrane permeability potential, a critical parameter for cell-based assays and in vivo studies.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~0.8 |
| Comparator Or Baseline | 1,4-Dihydropyrazine-2,3-dione (parent scaffold): -0.5 |
| Quantified Difference | Δ = +1.3 log units |
| Conditions | In silico prediction via XLogP3 algorithm; no experimental logP data available. |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and non-specific binding; the predicted difference supports the need for explicit procurement of the isobutyl analog for cell-permeability-dependent assays over the unsubstituted core.
- [1] PubChem. Computed Properties for CID 5359405. XLogP3-AA value for unsubstituted 1,4-dihydropyrazine-2,3-dione retrieved from related entries. View Source
